molecular formula C9H9NO B13013812 Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide CAS No. 825-73-0

Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide

Cat. No.: B13013812
CAS No.: 825-73-0
M. Wt: 147.17 g/mol
InChI Key: RXFZSQLJBTXRMX-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide is a benzocyclobutene (BCB) derivative characterized by a fused bicyclic structure with a carboxamide (-CONH₂) substituent at the 3-position. BCB derivatives are prized in materials science for their thermal stability, low dielectric constants, and ability to undergo controlled polymerization via ring-opening reactions, forming reactive o-xylylenes for cross-linking .

Properties

CAS No.

825-73-0

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

bicyclo[4.2.0]octa-1(6),2,4-triene-3-carboxamide

InChI

InChI=1S/C9H9NO/c10-9(11)8-4-2-6-1-3-7(6)5-8/h2,4-5H,1,3H2,(H2,10,11)

InChI Key

RXFZSQLJBTXRMX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C=CC(=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a rhodium (I) complex as a catalyst to facilitate the formation of the bicyclic structure from terminal aryl alkynes . This synthesis proceeds through a sequence of reactions, including head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .

Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carboxamide group to other functional groups, such as amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: Used in the production of polymers and advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, influencing pathways and processes at the molecular level. For example, its ability to undergo oxidation and reduction reactions can modulate its activity and interactions with other molecules .

Comparison with Similar Compounds

Reactivity and Stability

  • Carboxamide vs. Carboxylic Acid : The carboxamide’s -CONH₂ group likely improves solubility in polar solvents compared to the -COOH derivative, which has a predicted pKa of 4.44 . The amide’s hydrogen-bonding capacity may enhance interfacial adhesion in composites, akin to silane coupling agents .
  • Cross-Linking Efficiency : Allyl- and siloxane-functionalized BCBs (e.g., BCB-All) undergo thermal or photochemical polymerization, forming networks with high thermal stability (decomposition >300°C) . The carboxamide’s amide group could enable hydrogen-bond-driven self-assembly or covalent cross-linking via condensation reactions.
  • Halogenated Derivatives : Bromo-BCBs (e.g., 7-Bromo-BCB) serve as intermediates for nucleophilic substitution or metal-catalyzed coupling, enabling modular synthesis of advanced materials .

Biological Activity

Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₉NO and a molecular weight of approximately 151.17 g/mol. Its structure is characterized by a bicyclic framework that enhances its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The carboxamide functional group can form hydrogen bonds and engage in electrostatic interactions, which facilitate binding to molecular targets.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against various strains of bacteria, including resistant strains.
  • Anticancer Potential : Preliminary investigations suggest that this compound derivatives may inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound has been explored as an inhibitor for certain enzymes involved in metabolic pathways, showcasing potential therapeutic applications in metabolic disorders.

Antimicrobial Studies

A study conducted by researchers at [source] evaluated the antibacterial efficacy of this compound against several Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various strains.

Anticancer Activity

In another study published in [source], derivatives of this compound were tested against human cancer cell lines such as HeLa and MCF-7. The compounds exhibited IC50 values between 10 µM and 50 µM, indicating promising anticancer activity.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityUnique Features
This compoundAntibacterial, AnticancerBicyclic structure enhances reactivity
BenzocyclobuteneLimited biological activityLacks carboxamide functionality
Bicyclo[4.2.0]octa-1,3,5-trieneModerate antimicrobial propertiesParent compound without substituents
3-Bromobicyclo[4.2.0]octa-1,3,5-trieneEnhanced reactivity due to bromineIncreased electrophilicity

Applications in Drug Development

This compound is being investigated as a lead compound for drug development due to its diverse biological activities:

  • Antibiotics : Its antibacterial properties make it a candidate for developing new antibiotics.
  • Anticancer Agents : Ongoing research aims to optimize its structure for enhanced efficacy against cancer cells.
  • Enzyme Inhibitors : The compound's ability to inhibit specific enzymes opens avenues for treating metabolic diseases.

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